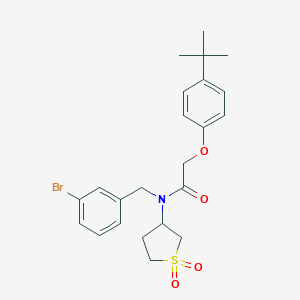
N-(3-bromobenzyl)-2-(4-tert-butylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-bromobenzyl)-2-(4-tert-butylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a chemical compound that has been the subject of extensive research in recent years due to its potential use in various scientific applications. This compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
科学的研究の応用
N-(3-bromobenzyl)-2-(4-tert-butylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide has a wide range of scientific research applications. One of the primary applications of this compound is in the field of medicinal chemistry, where it is being studied for its potential use in the treatment of various diseases. It has been found to have anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for the development of new drugs.
作用機序
The mechanism of action of N-(3-bromobenzyl)-2-(4-tert-butylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide involves the inhibition of specific enzymes and signaling pathways that are involved in the development and progression of various diseases. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in the inflammatory response. It also inhibits the activation of nuclear factor kappa B (NF-κB), a signaling pathway that is involved in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects:
N-(3-bromobenzyl)-2-(4-tert-butylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are molecules involved in the inflammatory response. It also reduces the production of reactive oxygen species (ROS), which are molecules that can damage cells and contribute to the development of various diseases.
実験室実験の利点と制限
N-(3-bromobenzyl)-2-(4-tert-butylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide has several advantages and limitations for lab experiments. One of the main advantages is its ability to selectively inhibit specific enzymes and signaling pathways, making it a valuable tool for studying the mechanisms of various diseases. However, it also has limitations, such as its potential toxicity and the need for further research to determine its safety and efficacy.
将来の方向性
There are several future directions for the research and development of N-(3-bromobenzyl)-2-(4-tert-butylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide. One of the main directions is the development of new drugs based on this compound for the treatment of various diseases. Another direction is the further study of its mechanism of action and biochemical and physiological effects to better understand its potential uses and limitations. Additionally, there is a need for further research to determine its safety and efficacy in humans.
合成法
The synthesis of N-(3-bromobenzyl)-2-(4-tert-butylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide involves a multi-step process. The first step involves the reaction of 3-bromobenzylamine with 4-tert-butylphenol in the presence of a catalyst to form the intermediate product, 3-bromobenzyl 4-tert-butylphenyl ether. The second step involves the reaction of the intermediate product with 2-bromoacetylthiophene in the presence of a base to form the final product, N-(3-bromobenzyl)-2-(4-tert-butylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide.
特性
製品名 |
N-(3-bromobenzyl)-2-(4-tert-butylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide |
|---|---|
分子式 |
C23H28BrNO4S |
分子量 |
494.4 g/mol |
IUPAC名 |
N-[(3-bromophenyl)methyl]-2-(4-tert-butylphenoxy)-N-(1,1-dioxothiolan-3-yl)acetamide |
InChI |
InChI=1S/C23H28BrNO4S/c1-23(2,3)18-7-9-21(10-8-18)29-15-22(26)25(20-11-12-30(27,28)16-20)14-17-5-4-6-19(24)13-17/h4-10,13,20H,11-12,14-16H2,1-3H3 |
InChIキー |
QMNIPWZVSUOCIE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)N(CC2=CC(=CC=C2)Br)C3CCS(=O)(=O)C3 |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)N(CC2=CC(=CC=C2)Br)C3CCS(=O)(=O)C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(E)-{2-(3-chlorophenyl)-1-[2-(dimethylammonio)ethyl]-4,5-dioxopyrrolidin-3-ylidene}[5-(ethoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]methanolate](/img/structure/B265069.png)
![1-(2,5-Dimethoxyphenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265071.png)
![1-(2,3-Dimethoxyphenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265073.png)
![1-(2,5-Dimethoxyphenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265074.png)
![methyl 4-({2-(4-chlorophenyl)-1-[2-(diethylamino)ethyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B265080.png)
![1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-isopropylphenyl)-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265081.png)
![(E)-{2-(3-chlorophenyl)-1-[3-(dimethylammonio)propyl]-4,5-dioxopyrrolidin-3-ylidene}[5-(methoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]methanolate](/img/structure/B265083.png)
![(E)-{1-[2-(diethylammonio)ethyl]-2-(3-fluorophenyl)-4,5-dioxopyrrolidin-3-ylidene}[5-(methoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]methanolate](/img/structure/B265084.png)
![(E)-{1-[3-(dimethylammonio)propyl]-2-(3-fluorophenyl)-4,5-dioxopyrrolidin-3-ylidene}[5-(methoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]methanolate](/img/structure/B265085.png)
![ethyl 4-[(E)-hydroxy-[2-(5-methylfuran-2-yl)-1-(3-morpholin-4-ylpropyl)-4,5-dioxopyrrolidin-3-ylidene]methyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B265087.png)
![4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265089.png)
![4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265090.png)
![2-[(3,4-Dimethylphenyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B265092.png)
![2-[5-(3,4-dichlorophenyl)-2-furyl]-4-imino-6,7-dihydro-4H-[1,3]dioxolo[4,5-g]pyrido[2,1-a]isoquinoline-3-carbonitrile](/img/structure/B265093.png)